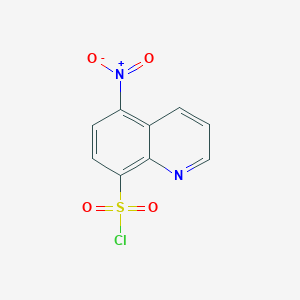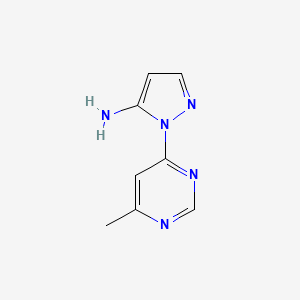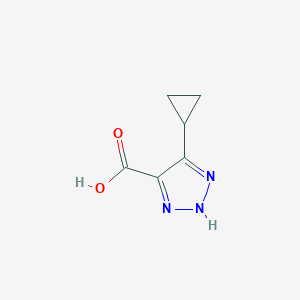
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
Übersicht
Beschreibung
“6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” is a chemical compound with the molecular weight of 340.39 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” is 1S/C20H16N6/c1-25-13-16 (11-23-25)19-6-7-20-22-12-17 (26 (20)24-19)10-14-4-5-18-15 (9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 .Physical And Chemical Properties Analysis
“6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with the pyrazole moiety have been shown to exhibit significant antimicrobial properties . The presence of the pyridazin-3-amine group may enhance these properties, making it a potential candidate for developing new antimicrobial agents that could be more effective against resistant strains of bacteria and other pathogens .
Anti-Tubercular Potential
Synthesized derivatives of pyrazole-containing compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Some derivatives have demonstrated potent activity, suggesting that modifications to the core structure of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine could lead to effective anti-tuberculosis drugs .
Cancer Research
The structural analogs of this compound have been explored for their cytotoxic effects on various cancer cell lines. The ability to induce cell death in cancer cells while sparing healthy cells is a critical aspect of cancer therapy, and this compound’s derivatives show promise in this area .
Agricultural Applications
Pyrazole derivatives are known to possess herbicidal and fungicidal properties . They can be used to develop new agricultural chemicals that help protect crops from weeds and fungal diseases, thereby increasing crop yield and quality .
Enzyme Inhibition
This compound has been studied as an inhibitor of certain enzymes, such as phosphodiesterases (PDEs) and receptor tyrosine kinases (c-Met) . These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in diseases like cancer and inflammatory disorders .
Drug Design and Synthesis
The imidazole ring, which is structurally similar to the pyrazole ring, is a core component of many drugs. By studying the chemical properties and reactivity of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine, researchers can design novel drugs with improved efficacy and reduced side effects .
Neurological Disorders
Compounds with the pyrazole structure have been associated with neuroprotective effects . They may be useful in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy by protecting neuronal cells from damage .
Anti-Inflammatory and Analgesic Effects
Pyrazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUROTULAXWJUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)
![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)


![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)


![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)
![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)

amino}butanoate](/img/structure/B1428012.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)

